(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
(Z)-N-(3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted with an allyl group at position 3, an ethoxy group at position 6, and a cyclopropanecarboxamide moiety in the Z-configuration. The compound’s stereoelectronic properties are influenced by the strained cyclopropane ring and the electron-donating ethoxy group, which may enhance its stability and reactivity compared to linear analogs.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-9-18-13-8-7-12(20-4-2)10-14(13)21-16(18)17-15(19)11-5-6-11/h3,7-8,10-11H,1,4-6,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYTQRVHARUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.43 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The results indicate that the compound exhibits moderate antimicrobial activity, particularly against Candida albicans, where it shows a lower MIC compared to standard antifungal agents like fluconazole .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity due to the presence of the benzothiazole scaffold, which is known to exhibit such activities in other derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the alkyl chain length and substitution patterns on the benzothiazole ring can significantly influence their potency.
Table 2: SAR Insights
| Substituent | Activity Change |
|---|---|
| Allyl group | Increases activity |
| Ethoxy group | Enhances solubility |
| Cyclopropane moiety | Modulates bioavailability |
These insights suggest that strategic modifications can enhance both efficacy and selectivity towards target organisms .
Case Studies
- Antimicrobial Efficacy : A study conducted by Pottorf et al. demonstrated that derivatives similar to (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene) showed broad-spectrum antimicrobial activity with MIC values ranging from 7.81 to 250 µg/mL against various pathogens .
- In Vivo Studies : Preliminary in vivo assessments indicate that compounds with similar structures exhibit significant therapeutic effects in animal models infected with M. tuberculosis, suggesting potential applications in treating resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest its potential as an antimicrobial agent against common pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxic effects on cancer cell lines, including:
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 50 µM |
| HeLa (Cervical Cancer) | 45 µM |
These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .
Case Studies
Several case studies have explored the efficacy and mechanisms of this compound:
-
Antimicrobial Study (2024) :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values confirming its potential as an antimicrobial agent.
-
Cytotoxicity Evaluation (2023) :
- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzo[d]thiazole vs. Thiazole/Thiadiazole Derivatives The target compound’s benzo[d]thiazole core offers extended aromaticity compared to simpler thiazoles (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide in ) or thiadiazoles (e.g., ’s thiadiazol-2-ylidene-benzamide).
Substituent Effects
- Cyclopropane vs. Cyclobutyl Groups: The cyclopropanecarboxamide in the target compound introduces significant ring strain and sp² hybridization, enhancing electrophilicity at the carbonyl group.
- Allyl/Ethoxy vs. Chlorophenyl/Bromophenyl Groups: The allyl and ethoxy substituents in the target compound are less electronegative than the chlorophenyl or bromophenyl groups in and . This difference may improve solubility in nonpolar environments while reducing halogen-mediated interactions (e.g., van der Waals forces) .
Functional Group Analysis
- Amide vs. Hydrazide/Hydrazinecarbothioamide :
The cyclopropanecarboxamide group in the target compound provides a stable hydrogen-bonding motif, unlike the hydrazinecarbothioamide () or hydrazide () groups, which are more prone to hydrolysis or tautomerism .
Spectroscopic Data
Table 1: Comparative Spectroscopic Properties
Theoretical and Electronic Considerations
- Molecular Modeling : ’s use of Chem3D Pro for cyclobutyl-thiazole analysis could be applied to the target compound to predict bond angles and charge distribution. The cyclopropane’s strain may result in higher reactivity than cyclobutyl analogs .
- Electronic Structure: The ethoxy group’s electron-donating effect could stabilize the benzothiazole ring’s electron-deficient regions, contrasting with ’s dimethylamino-acryloyl group, which introduces conjugation-dependent electronic transitions .
Q & A
Q. What are the key synthetic routes for synthesizing (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide?
The synthesis typically involves multi-step reactions, including:
- Cyclization to form the benzo[d]thiazole core.
- Functional group modifications (e.g., allylation, ethoxy substitution).
- Imine formation to establish the Z-configuration, often requiring precise pH and temperature control (e.g., 60–80°C in DMF or THF) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- LC-MS for molecular weight confirmation and purity assessment .
- X-ray crystallography (if crystalline) to resolve the Z-configuration .
Q. What initial biological assays are recommended for screening this compound?
Preliminary screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values.
- Antimicrobial susceptibility testing using MIC (Minimum Inhibitory Concentration) protocols.
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of benzothiazole derivatives like this compound?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature control : Lower temps (e.g., 0–5°C) reduce side reactions during imine formation.
- Catalyst use : Base catalysts (e.g., NaH) improve cyclization efficiency .
- Real-time monitoring : TLC or HPLC to track reaction progress and adjust conditions dynamically .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
Advanced approaches include:
- Molecular docking (AutoDock, Schrödinger) to model interactions with active sites.
- Molecular Dynamics (MD) simulations to assess binding stability over time.
- Free-energy calculations (MM-PBSA/GBSA) to quantify binding energies . Experimental validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is recommended to resolve computational discrepancies .
Q. How do researchers address contradictions in reported biological activities of similar benzothiazole derivatives?
Strategies involve:
Q. What role does the cyclopropane ring play in the compound’s pharmacokinetic properties?
The cyclopropane moiety:
- Increases lipophilicity , enhancing membrane permeability (logP ~2.5–3.5).
- Improves metabolic stability by resisting oxidative degradation in cytochrome P450 assays.
- May introduce steric constraints affecting target binding, requiring SAR studies to optimize substituents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
